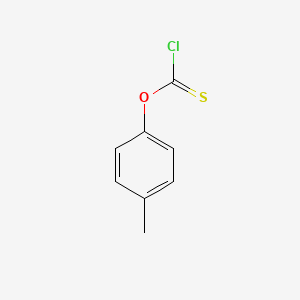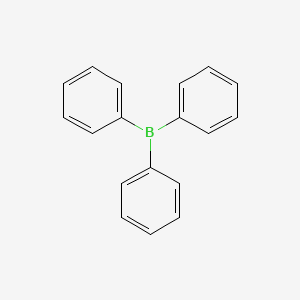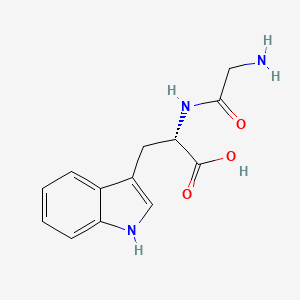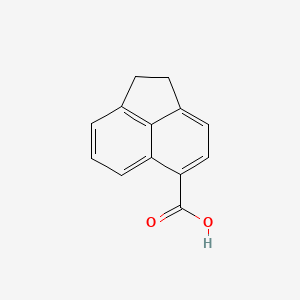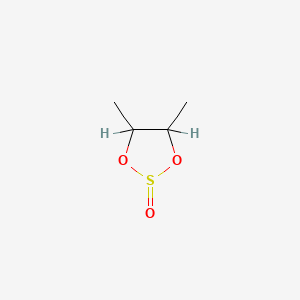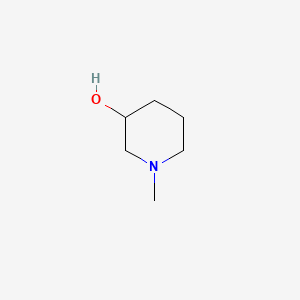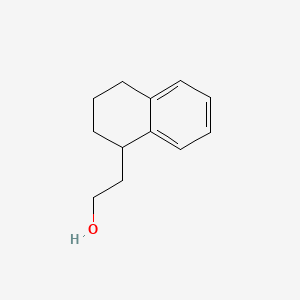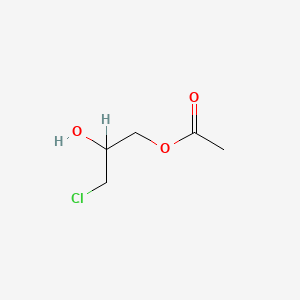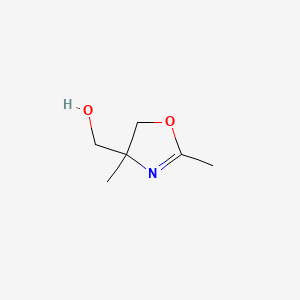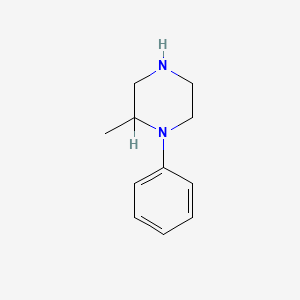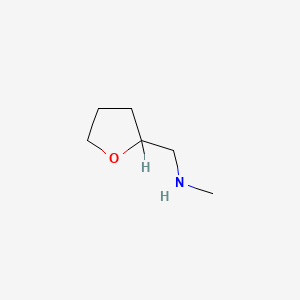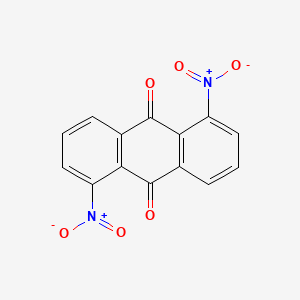
1,5-二硝基蒽醌
概述
描述
1,5-Dinitroanthraquinone is an organic compound with the molecular formula C14H6N2O6. It is a yellow crystalline powder that is primarily used as an intermediate in the production of dyes and pigments. The compound is formed as one of the products during the nitration of anthraquinone . It has a melting point of around 200-205°C and a boiling point of approximately 420°C .
科学研究应用
1,5-Dinitroanthraquinone has several applications in scientific research:
Dye and Pigment Production: It is used as an intermediate in the synthesis of various dyes and pigments.
Photodynamic Therapy: Research has explored its potential use as a photosensitizer in photodynamic therapy.
Organic Electronics: It is investigated as a component in organic electronic devices due to its electron-accepting properties.
Chelating Agent: The compound has been studied for its ability to chelate metal ions.
作用机制
Target of Action
The primary target of 1,5-Dinitroanthraquinone is the electron transfer chains within experimental applications . It functions as an electron acceptor in redox reactions .
Mode of Action
1,5-Dinitroanthraquinone interacts with its targets by accepting electrons from other molecules, thereby facilitating the transfer of electrons in various chemical processes . At the molecular level, it undergoes reduction reactions, where it gains electrons to form reduced products .
Biochemical Pathways
1,5-Dinitroanthraquinone’s mechanism of action involves participating in electron transfer chains and redox reactions . These processes contribute to the progression of experimental processes . .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5-Dinitroanthraquinone is currently limited. It’s known that this compound has a low solubility in water but is soluble in organic solvents such as ethanol and acetone . This solubility profile may influence its bioavailability and distribution within the body.
Result of Action
The primary result of 1,5-Dinitroanthraquinone’s action is the facilitation of electron transfer in redox reactions . By accepting electrons and undergoing reduction reactions, it contributes to the progression of experimental processes .
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dinitroanthraquinone can be synthesized through the nitration of anthraquinone using a mixture of concentrated sulfuric acid and nitric acid. The process involves dissolving anthraquinone in concentrated nitric acid, followed by the addition of sulfuric acid at a controlled temperature. The reaction mixture is then gradually heated and stirred to complete the nitration process . The reaction conditions typically involve temperatures ranging from 20°C below zero to 65°C .
Industrial Production Methods
In industrial settings, the production of 1,5-Dinitroanthraquinone involves the use of mixed acid systems and selective precipitation techniques. The nitration process is carried out in large reactors, and the resulting mixture is subjected to selective precipitation to isolate the desired isomer . The process is designed to maximize yield and purity while minimizing the use of hazardous chemicals and reducing waste .
化学反应分析
Types of Reactions
1,5-Dinitroanthraquinone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amino derivatives.
Substitution: It can undergo substitution reactions to form halogenated derivatives.
Decomposition: At high temperatures, it can decompose, releasing nitrogen oxides
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Halogenation can be achieved using molecular bromine and nitric acid as co-reagents.
Decomposition: High temperatures are required for decomposition, typically above 200°C.
Major Products Formed
Reduction: Amino derivatives such as 1,5-diaminoanthraquinone.
Substitution: Halogenated derivatives like 3,4,7,8-tetrabromo-1,5-dinitroanthraquinone.
Decomposition: Nitrogen oxides and other gaseous products.
相似化合物的比较
Similar Compounds
1,8-Dinitroanthraquinone: Another isomer of dinitroanthraquinone with similar properties but different substitution positions.
1,5-Diaminoanthraquinone: The reduced form of 1,5-Dinitroanthraquinone.
1,8-Dihydroxyanthraquinone: A hydroxylated derivative with different chemical properties.
Uniqueness
1,5-Dinitroanthraquinone is unique due to its specific substitution pattern, which influences its reactivity and applications. Its electron-accepting properties make it valuable in redox reactions and organic electronics . Additionally, its role as an intermediate in dye and pigment production highlights its industrial significance .
属性
IUPAC Name |
1,5-dinitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)8-4-2-6-10(12(8)13)16(21)22/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMVHWDCRFNPQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058869 | |
| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82-35-9 | |
| Record name | 1,5-Dinitro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dinitroanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dinitroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,5-dinitroanthraquinone interesting for battery applications?
A: 1,5-dinitroanthraquinone stands out due to its dual-type multielectron reaction centers, namely nitro and carbonyl groups. [] These groups can undergo a six-electron and four-electron reduction respectively, transforming into amine and methylene groups in the presence of fluoroethylene carbonate (FEC) in the electrolyte. [] This ability to accommodate multiple electron transfers translates to a significantly higher energy density compared to many other organic electrode materials.
Q2: What kind of performance improvements have been observed with 1,5-dinitroanthraquinone in batteries?
A: Studies have demonstrated an ultrahigh specific capacity of 1321 mAh g-1 and a high voltage of ~2.62 V with 1,5-dinitroanthraquinone, resulting in a remarkable energy density of 3400 Wh kg-1. [] This performance surpasses even commercial lithium battery electrode materials, highlighting its potential for high-energy-density lithium primary battery systems.
Q3: How does the electrochemical behavior of 1,5-dinitroanthraquinone vary under different conditions?
A: Research using ionic liquids, specifically EMimBF4, as electrolytes has revealed that the electrochemical reduction of 1,5-dinitroanthraquinone is influenced by various factors. [] These include the concentration of 1,5-dinitroanthraquinone itself, the presence of water in the electrolyte, and the temperature. [] Understanding these influences is crucial for optimizing its performance in electrochemical applications.
Q4: What is the primary product of 1,5-dinitroanthraquinone's electrochemical reduction?
A: The electrochemical reduction of 1,5-dinitroanthraquinone proceeds through a one-molecule, five-step process involving the transfer of 12 electrons. [] This process primarily yields 1,5-diaminoanthraquinone as the main product. []
Q5: Are there established methods for quantifying 1,5-dinitroanthraquinone and related compounds in environmental samples?
A: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the determination of 1,5-dinitroanthraquinone alongside other anthraquinone compounds in environmental matrices like soil. [] These methods offer high sensitivity and good reproducibility, allowing for the accurate measurement of these compounds in complex samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
